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Compound of Interest

Compound Name: 4-Fluoro-1H-indazol-6-amine

Cat. No.: B1291816

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,
and available data for 4-Fluoro-1H-indazol-6-amine, a fluorinated indazole derivative of
interest in medicinal chemistry and drug discovery.

Molecular Structure and Identifiers

4-Fluoro-1H-indazol-6-amine is a heterocyclic aromatic compound featuring a bicyclic
indazole core. This core structure, composed of a fused benzene and pyrazole ring, is a
recognized pharmacophore found in numerous biologically active molecules.[1][2][3][4][5] The
key structural features include a fluorine atom substituted at the 4-position and an amine group
at the 6-position.

The standard molecular identifiers for 4-Fluoro-1H-indazol-6-amine are summarized in the

table below.
Identifier Value
CAS Number 885520-07-0[6]
Molecular Formula C7HeFN;3[6]
Molecular Weight 151.14 g/mol [6]
Canonical SMILES NC1=CC(F)=C2C=NNC2=C1[6]
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A logical diagram of the key molecular identifiers is presented below.

Molecular ldentifiers

4-Fluoro-1H-indazol-6-amine

y

CAS: 885520-07-0

Formula: C7HeFN3

SMILES: NC1=CC(F)=C2C=NNC2=C1

Click to download full resolution via product page

Key Molecular Identifiers for 4-Fluoro-1H-indazol-6-amine
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Physicochemical Properties

While experimental data on the physicochemical properties of 4-Fluoro-1H-indazol-6-amine
are limited in publicly accessible literature, computational predictions provide valuable insights.

Property Predicted Value
Topological Polar Surface Area (TPSA) 54.7 A2[6]

LogP 1.2842[6]
Hydrogen Bond Acceptors 2[6]

Hydrogen Bond Donors 2[6]

Rotatable Bonds 0[6]

Synthesis

A specific, detailed experimental protocol for the synthesis of 4-Fluoro-1H-indazol-6-amine is
not readily available in the surveyed literature. However, the synthesis of structurally related
indazole derivatives often involves multi-step reaction sequences. Common strategies for
constructing the indazole ring system include:

o Cyclization of substituted hydrazines with ortho-halobenzonitriles or ortho-
halobenzaldehydes.[7]

 Intramolecular cyclization of N-arylhydrazones.
» Diazotization of ortho-toluidines followed by cyclization.

The synthesis of fluorinated and aminated indazoles can present unique challenges, including
regioselectivity and the management of functional group compatibility.[8] The amino group at
the C-6 position offers a versatile handle for further functionalization through reactions such as
acylation, amidation, alkylation, and reductive amination, allowing for the creation of diverse
chemical libraries for drug discovery.[9]

Spectroscopic Data
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As of the latest search, no publicly available experimental spectroscopic data (NMR, IR, Mass
Spectrometry) for 4-Fluoro-1H-indazol-6-amine has been identified. The characterization of
this compound would typically involve:

'H NMR Spectroscopy: To determine the number and environment of protons in the
molecule.

e 13C NMR Spectroscopy: To identify the carbon framework.
e 19F NMR Spectroscopy: To confirm the presence and environment of the fluorine atom.

e Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H and C-F
bonds.

e Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Biological Activity and Signhaling Pathways

The biological activity of 4-Fluoro-1H-indazol-6-amine has not been specifically detailed in the
available literature. However, the indazole scaffold is a well-established "privileged structure” in
medicinal chemistry, known to interact with a wide range of biological targets.[1][2][3][5]

Derivatives of 1H-indazole-6-amine have shown promise as anticancer agents.[10] The
indazole core is a key feature in several FDA-approved kinase inhibitors, highlighting its
Importance in targeting signaling pathways involved in cell proliferation and survival.[7] The
fluorine atom can enhance metabolic stability and binding affinity, while the amino group
provides a point for further modification to optimize pharmacological properties.[11]

Given the prevalence of indazole-based compounds as kinase inhibitors, it is plausible that 4-
Fluoro-1H-indazol-6-amine or its derivatives could modulate the activity of various protein
kinases involved in cancer signaling. However, without specific experimental data, any
discussion of its mechanism of action or associated signaling pathways would be speculative.
Further research is required to elucidate the specific biological targets and pharmacological
effects of this compound.

The diagram below illustrates a generalized experimental workflow for screening the biological
activity of a novel compound like 4-Fluoro-1H-indazol-6-amine.
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Generalized Workflow for Biological Activity Screening

Conclusion
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4-Fluoro-1H-indazol-6-amine is a molecule with significant potential in drug discovery, owing
to its fluorinated indazole scaffold. While basic molecular identifiers are established, a
comprehensive understanding of its chemical and biological properties is hampered by the lack
of publicly available experimental data. Further research, including detailed synthetic protocols,
full spectroscopic characterization, and robust biological evaluation, is necessary to fully realize
the therapeutic potential of this compound and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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